N-butyl-N-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-N-methylbutan-1-aminium iodide
CAS No.: 464877-54-1
Cat. No.: VC4242285
Molecular Formula: C22H34INO2
Molecular Weight: 471.423
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 464877-54-1 |
|---|---|
| Molecular Formula | C22H34INO2 |
| Molecular Weight | 471.423 |
| IUPAC Name | dibutyl-(2-hydroxy-3-naphthalen-2-yloxypropyl)-methylazanium;iodide |
| Standard InChI | InChI=1S/C22H34NO2.HI/c1-4-6-14-23(3,15-7-5-2)17-21(24)18-25-22-13-12-19-10-8-9-11-20(19)16-22;/h8-13,16,21,24H,4-7,14-15,17-18H2,1-3H3;1H/q+1;/p-1 |
| Standard InChI Key | AOIIUCFCFPBNAV-UHFFFAOYSA-M |
| SMILES | CCCC[N+](C)(CCCC)CC(COC1=CC2=CC=CC=C2C=C1)O.[I-] |
Introduction
Synthesis
The synthesis of this compound generally involves the following steps:
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Preparation of the Hydroxypropyl Intermediate:
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The reaction begins with the functionalization of a naphthalene derivative to introduce the hydroxypropyl group via etherification.
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A typical reagent might include epichlorohydrin or similar compounds.
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Quaternization Reaction:
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The intermediate is reacted with N-butyl-N-methylamine in the presence of an alkylating agent (e.g., methyl iodide) to form the quaternary ammonium salt.
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Purification:
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The final product is purified via recrystallization or chromatographic techniques to ensure high purity.
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Applications
This compound has potential applications in various fields:
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Pharmaceuticals:
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Quaternary ammonium salts are often explored for antimicrobial properties due to their ability to disrupt microbial membranes.
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The naphthalene group may provide additional bioactivity, such as anti-inflammatory or anticancer properties.
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Surfactants:
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The amphiphilic nature (hydrophilic ammonium head and hydrophobic naphthalene tail) suggests potential use as a surfactant in emulsions or detergents.
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Chemical Research:
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It can serve as a precursor for further functionalization or as a reagent in organic synthesis.
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Spectroscopic and Analytical Data
To confirm the structure and purity of this compound, common analytical techniques include:
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Nuclear Magnetic Resonance (NMR):
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Proton (H) and Carbon (C) NMR spectra would show signals corresponding to aromatic protons (naphthalene), aliphatic chains (butyl/methyl groups), and hydroxyl groups.
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Mass Spectrometry (MS):
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Provides molecular ion peaks confirming the molecular weight.
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Infrared Spectroscopy (IR):
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Characteristic peaks for O-H stretching (hydroxy group) and C-N stretching (quaternary ammonium).
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Potential Research Directions
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Biological Activity Studies:
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Investigating its efficacy against bacterial or fungal strains.
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Exploring its role as an inhibitor in enzymatic pathways due to its structural features.
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Material Science Applications:
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Its ionic nature could make it useful in ionic liquids or conductive polymers.
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Pharmacokinetics:
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Studying its absorption, distribution, metabolism, and excretion (ADME) profile if used in drug formulations.
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Safety and Handling
| Aspect | Details |
|---|---|
| Toxicity | Likely low toxicity but should be handled with gloves and protective eyewear. |
| Storage Conditions | Store in a cool, dry place away from moisture and light to prevent degradation. |
| Environmental Impact | As with most quaternary ammonium compounds, it may have aquatic toxicity. |
This compound represents an interesting intersection of organic chemistry and potential applied sciences due to its unique structural features and functional groups. Further studies are needed to fully explore its applications in medicinal chemistry, materials science, and industrial processes.
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